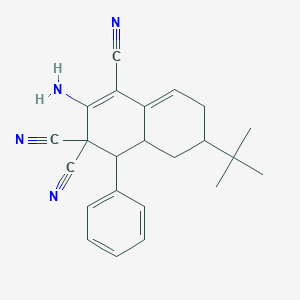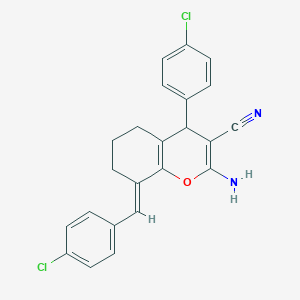![molecular formula C20H16I2N2O4 B393607 5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B393607.png)
5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, diiodobenzylidene moiety, and a pyrimidinetrione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common approach is the condensation reaction between 4-(benzyloxy)-3,5-diiodobenzaldehyde and 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The diiodobenzylidene moiety can be reduced to form dihydro derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the diiodobenzylidene moiety results in dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a DNA-binding agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Wirkmechanismus
The mechanism of action of 5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with biological molecules. For instance, it can bind to DNA via minor groove binding, which can interfere with DNA replication and transcription processes . This interaction is facilitated by the compound’s planar structure and the presence of iodine atoms, which enhance its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(benzyloxy)-3,5-diiodobenzaldehyde: Shares the benzyloxy and diiodobenzylidene moieties but lacks the pyrimidinetrione core.
1,3-dimethylbarbituric acid: Contains the pyrimidinetrione core but lacks the benzyloxy and diiodobenzylidene moieties.
Uniqueness
5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyloxy and diiodobenzylidene moieties, along with the pyrimidinetrione core, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C20H16I2N2O4 |
|---|---|
Molekulargewicht |
602.2g/mol |
IUPAC-Name |
5-[(3,5-diiodo-4-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H16I2N2O4/c1-23-18(25)14(19(26)24(2)20(23)27)8-13-9-15(21)17(16(22)10-13)28-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
JETWMFPBPVAVDL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)I)C(=O)N(C1=O)C |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)I)C(=O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Tert-butylbenzyl)sulfanyl]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B393524.png)
![6-Amino-4-(biphenyl-4-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B393525.png)
![2-amino-4-(5-bromo-2-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B393527.png)
![Benzyl {[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetate](/img/structure/B393529.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylmethyl]-4-(4-methylsulfanylphenyl)-4H-pyran-3-carboxylate](/img/structure/B393533.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B393535.png)

![(3-Amino-7-tert-butyl-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-phenylmethanone](/img/structure/B393537.png)
![[2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B393538.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393539.png)
![ETHYL (2E)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B393540.png)

![(2S,4aR,6aS,6bS)-6b-[(1E)-N-(acetyloxy)ethanimidoyl]-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,7a,8,8a,8b,9-hexadecahydrocyclopropa[3,4]cyclopenta[1,2-a]phenanthren-2-yl acetate](/img/structure/B393546.png)
![(E)-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide](/img/structure/B393547.png)
